molecular formula C23H26N4O4 B2758988 N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932292-22-3

N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2758988
CAS RN: 932292-22-3
M. Wt: 422.485
InChI Key: FTUBOZGUVDBYMB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

A study conducted by Kumar et al. (2019) discusses the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, including the specified compound, and their evaluation for anticancer and antimicrobial activities. The research highlights that certain analogs showed promising inhibition activity against the HCT 116 cancer cell line and antimicrobial properties, indicating the compound's potential in developing treatments for cancer and infections Kumar et al., 2019.

Enzyme Inhibitory Activities

Another research avenue involves the synthesis and evaluation of compounds for enzyme inhibitory activities, such as those studied by Virk et al. (2018). They explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and assessed their potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The findings suggest that specific derivatives possess significant inhibitory activities, making them candidates for further study in the treatment of conditions associated with these enzymes Virk et al., 2018.

Development of Chemotherapeutic Agents

Research by Kaya et al. (2017) focused on designing and synthesizing new 1,3,4-Oxadiazole - Benzothiazole and Hydrazone Derivatives as potential chemotherapeutic agents, utilizing 3-methoxyphenol as a starting substance. This study indicated that certain compounds exhibit significant antimicrobial and antiproliferative activities against various bacterial strains and human tumor cell lines, underscoring the potential of such compounds in developing new cancer therapies Kaya et al., 2017.

Herbicidal Activities

Additionally, Luo et al. (2008) synthesized triazolinone derivatives for evaluation as Protox inhibitors, targeting the action of herbicides. The study highlighted the herbicidal activities of these compounds, suggesting their use in agricultural applications to control broadleaf weeds in rice fields, demonstrating the compound's versatility beyond pharmaceutical applications Luo et al., 2008.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-30-18-8-6-16(7-9-18)21-22(29)26-23(25-21)10-12-27(13-11-23)15-20(28)24-17-4-3-5-19(14-17)31-2/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUBOZGUVDBYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC=C4)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

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